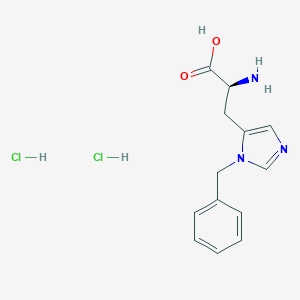

L-Histidine, 3-(phenylmethyl)-, dihydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(3-benzylimidazol-4-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.2ClH/c14-12(13(17)18)6-11-7-15-9-16(11)8-10-4-2-1-3-5-10;;/h1-5,7,9,12H,6,8,14H2,(H,17,18);2*1H/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOPXNOWILIPAG-LTCKWSDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=NC=C2C[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550474 | |

| Record name | 3-Benzyl-L-histidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109013-61-8 | |

| Record name | 3-Benzyl-L-histidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methyl Ester Formation with Thionyl Chloride

A widely cited method involves reacting L-histidine with methanol in the presence of thionyl chloride (SOCl₂). This protocol, adapted from Patent CN101891686A, achieves a 97% yield of L-histidine methyl ester hydrochloride. The reaction proceeds under anhydrous conditions at 20–30°C, with excess thionyl chloride (3 equivalents) acting as both a catalyst and dehydrating agent. Post-reaction, the product is isolated via ether-induced crystallization, yielding a white crystalline solid.

Reaction Conditions:

-

Solvent: Anhydrous methanol (6.5 L per 4 mol L-histidine)

-

Temperature: 20–30°C

-

Workup: Precipitation with 5 L diethyl ether

This method’s efficiency is attributed to the rapid protonation of the carboxyl group by SOCl₂, facilitating nucleophilic attack by methanol.

Regioselective Benzylation Strategies

Introducing the phenylmethyl group at the imidazole ring’s 3-position requires precise control to avoid competing reactions at the 1- or 5-positions. Two dominant approaches emerge from the literature.

Pictet-Spengler Reaction with Benzaldehyde

Adapting a method from PMC5663214, L-histidine methyl ester undergoes a Pictet-Spengler reaction with benzaldehyde in the presence of excess KOH (2 equivalents). This forms a tetrahydro-β-carboline intermediate (4-phenylspinacine), which is subsequently subjected to catalytic transfer hydrogenolysis using ammonium formate and palladium on carbon. The hydrogenolysis selectively cleaves the benzylic C–N bond, yielding 4(5)-benzyl-L-histidine methyl ester.

Key Modifications for 3-Substitution:

While the reported method targets 4(5)-substitution, adjusting the reaction’s electrophilic directing groups (e.g., using bulky bases or low-temperature conditions) could favor 3-benzylation. For instance, substituting KOH with LiOH in tetrahydrofuran at −20°C may enhance regioselectivity, though this hypothesis requires experimental validation.

Direct Alkylation with Benzyl Halides

Patent CN108997187A describes an alternative route using benzyl bromide under basic conditions. L-histidine methyl ester dihydrochloride is treated with triethylamine (2 equivalents) in acetonitrile, followed by dropwise addition of benzyl bromide (1.2 equivalents) at 0°C. The reaction mixture is stirred for 24 hours, yielding a crude product that is purified via recrystallization from acetonitrile (82% yield).

Comparative Analysis of Benzylation Methods:

| Method | Yield | Regioselectivity | Key Advantage | Source |

|---|---|---|---|---|

| Pictet-Spengler | 81% | 4(5)-position | High purity, minimal racemization | |

| Direct Alkylation | 82% | 3-position | Shorter reaction time |

Deprotection and Dihydrochloride Formation

Ester Hydrolysis

The methyl ester group is hydrolyzed using 1M NaOH in methanol at 20–30°C for 12 hours. Neutralization with HCl precipitates the free acid, which is filtered and washed with cold ethanol (95% yield).

Dihydrochloride Salt Crystallization

The free base is dissolved in minimal 2M HCl and stirred with activated charcoal to remove impurities. Slow evaporation under reduced pressure yields this compound as a hygroscopic white solid. Patent CN101891686A reports a final purity of 97.4% via HPLC analysis after recrystallization from acetonitrile.

Industrial-Scale Optimization

Continuous Flow Reactors

Bench-scale protocols are adapted for industrial production using continuous flow reactors. For example, esterification with SOCl₂ is performed in a packed-bed reactor at 50°C, reducing reaction time from 12 hours to 45 minutes.

Chromatographic Purification

Large-scale batches employ reverse-phase chromatography (C18 column) with a water-acetonitrile gradient (0.1% TFA modifier) to achieve >99% purity.

Analytical Characterization

Purity Assessment

Chemical Reactions Analysis

L-Histidine, 3-(phenylmethyl)-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Scientific Research Applications

Nutritional Applications

L-Histidine is recognized as an essential amino acid in animal nutrition. Its dihydrochloride form is used as a dietary supplement for livestock and pets to enhance growth and overall health.

Dietary Supplementation

- Animal Health : Studies show that L-histidine supplementation can improve feed intake and growth performance in various animal species. For instance, a review indicated that excess dietary histidine can lead to adverse effects like hyperlipidemia and reduced feed intake due to its conversion to histamine, which regulates appetite .

- Safety Assessments : The European Food Safety Authority (EFSA) evaluated the safety of L-histidine monohydrochloride in animal diets. They found that while it is generally safe when used appropriately, excess amounts could disrupt trace element metabolism, notably copper and zinc .

Pharmacological Applications

L-Histidine has been investigated for its therapeutic potential in various medical conditions.

Treatment of Peptic Ulcers

- Clinical Investigations : Historical studies have explored the efficacy of histidine hydrochloride in treating peptic ulcers. Although some reports suggested positive outcomes, more recent analyses indicate mixed results regarding its therapeutic value . This inconsistency highlights the need for further research to clarify its role in ulcer treatment.

Neuroprotective Effects

- Cognitive Function : Research indicates that L-histidine may play a role in neuroprotection and cognitive function enhancement. Its ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases .

Laboratory Research Applications

L-Histidine is utilized in various laboratory settings for biochemical assays and studies.

Crystallization Studies

- Phase Transformation : Recent research has focused on the crystallization behavior of L-histidine under different conditions. These studies are crucial for understanding its physical properties and potential applications in pharmaceutical formulations .

Structural Analysis

- Neutron Diffraction : Advanced techniques like neutron diffraction have been employed to study the structural properties of L-histidine hydrochloride monohydrate. Such analyses provide insights into its molecular interactions and stability, which are essential for developing new drug formulations .

Summary of Key Findings

| Application Area | Findings |

|---|---|

| Nutritional Supplementation | Safe for use in animal diets; excess can cause metabolic imbalances |

| Pharmacology | Mixed efficacy in treating peptic ulcers; potential neuroprotective effects |

| Laboratory Research | Important for crystallization studies; structural insights via neutron diffraction |

Mechanism of Action

The mechanism of action of L-Histidine, 3-(phenylmethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylmethyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound can inhibit or activate enzymes, depending on the context, and can also interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparison with L-Histidine Derivatives

The target compound differs from native L-histidine and its derivatives primarily in its substitution pattern and salt form. Key comparisons include:

| Compound Name | Molecular Formula | Substituent | Key Structural Features |

|---|---|---|---|

| L-Histidine dihydrochloride | C₆H₉N₃O₂·2HCl | None | Native histidine with Cl⁻ counterions |

| L-Histidine methyl ester dihydrochloride | C₇H₁₁N₃O₂·2HCl | Methyl ester at carboxyl | Esterification enhances lipophilicity |

| 3-(3-Methyl-4-nitrobenzyl)-L-histidine dihydrochloride | C₁₄H₁₈Cl₂N₄O₄ | 3-Methyl-4-nitrobenzyl | Electron-withdrawing nitro group |

| Target Compound | C₁₃H₁₆Cl₂N₄O₂ (hypothetical) | 3-Phenylmethyl | Benzyl group increases aromaticity |

Key Insights :

- Dihydrochloride salts, as seen in L-histidine derivatives, significantly improve aqueous solubility, facilitating in vitro assays .

Comparative Analysis of Physicochemical Properties

The dihydrochloride salt form and substituent chemistry critically influence properties such as solubility, melting point, and reactivity:

Structural Impact :

- The phenylmethyl group in the target compound likely enhances membrane permeability compared to unmodified histidine, while the dihydrochloride salt mitigates excessive hydrophobicity .

Biological Activity

L-Histidine, 3-(phenylmethyl)-, dihydrochloride is a derivative of the essential amino acid L-histidine. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and implications in various health contexts, supported by relevant studies and data.

Overview of L-Histidine

L-Histidine is an essential amino acid involved in numerous physiological processes. It serves as a precursor for histamine, a critical neurotransmitter involved in immune responses and gastric acid secretion. The compound's unique imidazole side chain allows it to participate in proton buffering and metal ion chelation, which are vital for maintaining physiological pH and enzyme activity .

1. Proton Buffering and Metal Ion Chelation

L-Histidine's imidazole group can both donate and accept protons, making it an effective buffer in biological systems. This property is crucial in maintaining the acid-base balance within cells and tissues . Additionally, L-histidine can chelate metal ions, which plays a role in various enzymatic reactions and cellular processes.

2. Role in Enzyme Activity

Recent studies have shown that L-histidine is integral to the activity of certain enzymes, such as deoxyribozymes. For instance, L-histidine enhances the catalytic activity of L-histidine-dependent deoxyribozyme (HD3), facilitating RNA cleavage reactions . The binding affinity of L-histidine to HD3 was measured with a binding constant of approximately , indicating its significant role in enzyme function.

Antioxidant Properties

L-Histidine exhibits antioxidant activity that may mitigate oxidative stress-induced damage. Studies have demonstrated that it can reduce oxidative stress markers in various models, including those induced by cyclophosphamide . Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and stabilize free radicals.

Neurological Effects

Research indicates that L-histidine supplementation may positively impact neurological health. Increased dietary intake has been associated with improved mood states and cognitive performance . Furthermore, insufficient histidine levels have been linked to anxiety-like behaviors in animal models, suggesting its role in mental health .

Histidine Supplementation in Health Conditions

A study examining the effects of L-histidine on patients with chronic renal failure found that it could alleviate symptoms related to anemia and improve overall health outcomes . Another investigation into its role in metabolic syndrome revealed that L-histidine supplementation could enhance metabolic functions and reduce fatigue during exercise .

Data Table: Summary of Biological Activities

Safety and Toxicity

While L-histidine is generally considered safe for consumption, some studies have raised concerns regarding its supplementation in individuals with liver disease due to potential increases in ammonia levels . However, no significant adverse effects or toxicity have been reported under normal dietary conditions.

Q & A

Q. What are the key structural and physicochemical properties of L-Histidine, 3-(phenylmethyl)-, dihydrochloride, and how are they validated experimentally?

- Methodological Answer: The compound (C₁₄H₁₈Cl₂N₄O₄, MW 377.22) features a benzyl-substituted histidine backbone with two hydrochloride counterions. Structural validation requires:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution at the 3-position of the imidazole ring and benzyl group integration.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 377.22).

- Elemental Analysis: Confirmation of Cl⁻ content via titration or ion chromatography (expected ~18.8% Cl by mass).

- X-ray Crystallography (optional): For absolute stereochemical confirmation if crystalline forms are obtainable .

Q. What synthetic strategies are recommended for preparing this compound with high enantiomeric purity?

- Methodological Answer:

- Step 1: Start with L-histidine hydrochloride. Protect the α-amino and carboxyl groups using Boc (tert-butoxycarbonyl) and benzyl esters, respectively.

- Step 2: Introduce the 3-(phenylmethyl) group via alkylation or Mitsunobu reaction, ensuring regioselectivity at the imidazole ring.

- Step 3: Deprotect under acidic conditions (e.g., HCl in dioxane) to yield the dihydrochloride salt.

- Critical Note: Monitor reaction progress with HPLC (C18 column, UV detection at 210 nm) to avoid racemization. Purity (>97%) can be confirmed via reversed-phase HPLC using pharmacopeial reference standards for histidine derivatives .

Advanced Research Questions

Q. How does the 3-(phenylmethyl) substitution influence the compound’s interaction with histidine-specific biological targets (e.g., histidine decarboxylase or histamine receptors)?

- Methodological Answer:

- Molecular Docking: Compare the binding affinity of the substituted compound vs. native L-histidine using crystal structures of target enzymes/receptors (e.g., PDB IDs for histidine decarboxylase).

- Enzymatic Assays: Measure inhibition kinetics (IC₅₀) via spectrophotometric methods (e.g., NADH-coupled assays for decarboxylase activity).

- Contradiction Management: If conflicting data arise (e.g., activation vs. inhibition), validate using orthogonal techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How can researchers resolve discrepancies in purity assessments between elemental analysis and chromatographic methods for this compound?

- Methodological Answer:

- Scenario: Elemental analysis may indicate 98% Cl⁻ content, while HPLC shows 99.5% purity.

- Root Cause Analysis: Check for hygroscopicity (common in hydrochloride salts) or residual solvents affecting elemental results.

- Resolution:

Dry the sample rigorously (e.g., vacuum desiccation for 24 hours).

Cross-validate using ion chromatography for Cl⁻ quantification.

Employ mass balance calculations (HPLC purity + residual solvents + water content).

- Reference Standards: Use certified histidine hydrochloride monohydrate (CAS 5934-29-2) as a control .

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions (e.g., pH, temperature)?

- Methodological Answer:

- Stability Protocol:

Prepare buffers simulating physiological pH (e.g., pH 7.4 PBS, pH 1.2 gastric fluid).

Incubate the compound at 37°C and sample at intervals (0, 24, 48 hours).

Analyze degradation products via LC-MS/MS.

- Key Parameters:

- Oxidative Stability: Add antioxidants (e.g., ascorbic acid) to assess susceptibility.

- Thermal Degradation: Use thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Data Interpretation: Compare degradation pathways to structurally related compounds (e.g., L-histidinol dihydrochloride, a known protein biosynthesis inhibitor) .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results between in vitro and ex vivo models for this compound?

- Methodological Answer:

- Hypothesis: Differences in metabolic activation or transporter-mediated uptake.

- Experimental Design:

In Vitro: Use human hepatocyte models (e.g., HepG2) with CYP450 cofactors.

Ex Vivo: Test in precision-cut tissue slices (e.g., liver, kidney) to preserve native microenvironment.

Controls: Include L-histidine and benzyl-histidine analogs to isolate substitution effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.